molecular formula C7H9N B7804276 2,3-Lutidine CAS No. 27175-64-0

2,3-Lutidine

Cat. No.: B7804276
CAS No.: 27175-64-0
M. Wt: 107.15 g/mol
InChI Key: HPYNZHMRTTWQTB-UHFFFAOYSA-N
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Description

2,3-Lutidine, also known as 2,3-dimethylpyridine, is an organic compound belonging to the pyridine family. It is one of the several isomers of lutidine, which are dimethyl derivatives of pyridine. This compound is characterized by its clear, colorless to slightly yellow liquid form and is known for its distinct odor. The molecular formula of this compound is C7H9N, and it has a molecular weight of 107.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Lutidine can be synthesized through various methods. One common laboratory method involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to produce a bis(carboxy ester) of a 2,3-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of formaldehyde, acetone, and ammonia. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

2,3-Lutidine undergoes various chemical reactions, including:

Oxidation:

Reduction:

Substitution:

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride.
  • Substitution reagents: Nitric acid, sulfuric acid.

Major Products:

  • Pyridine carboxylic acids (oxidation).
  • Corresponding amines (reduction).
  • Nitro-substituted pyridines (substitution).

Mechanism of Action

The mechanism of action of 2,3-Lutidine involves its interaction with various molecular targets and pathways. As a weak base, it can act as a proton acceptor in chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

2,3-Lutidine is one of several isomers of lutidine, which include:

  • 2,4-Lutidine (2,4-dimethylpyridine)
  • 2,5-Lutidine (2,5-dimethylpyridine)
  • 2,6-Lutidine (2,6-dimethylpyridine)
  • 3,4-Lutidine (3,4-dimethylpyridine)
  • 3,5-Lutidine (3,5-dimethylpyridine)

Uniqueness:

Properties

IUPAC Name

2,3-dimethylpyridine
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InChI

InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HPYNZHMRTTWQTB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(N=CC=C1)C
Source PubChem
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Molecular Formula

C7H9N
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DSSTOX Substance ID

DTXSID6060395
Record name 2,3-Dimethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 2,3-Lutidine
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Vapor Pressure

2.69 [mmHg]
Record name 2,3-Lutidine
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CAS No.

583-61-9, 27175-64-0
Record name 2,3-Lutidine
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Record name Pyridine, 2,3-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-dimethylpyridine?

A1: 2,3-Dimethylpyridine has the molecular formula C7H9N and a molecular weight of 107.15 g/mol.

Q2: What spectroscopic data is available for 2,3-Dimethylpyridine?

A2: Various spectroscopic techniques have been employed to characterize 2,3-dimethylpyridine. These include:* NMR Spectroscopy: 1H NMR and 13C NMR have been utilized to elucidate the structure and study interactions with other molecules. [, , , ]* IR Spectroscopy: Infrared spectroscopy has been used for structural identification and characterization of 2,3-dimethylpyridine and its derivatives. [, , ] * UV Spectroscopy: Ultraviolet spectroscopy, in conjunction with theoretical calculations, has been used to investigate the electronic transitions and chiroptical properties of 2,3-dimethylpyridine derivatives. []

Q3: Are there improved synthetic methods for 2,3-dimethylpyridine?

A3: Yes, research has focused on developing efficient synthetic routes for 2,3-dimethylpyridine. One study outlines a synthesis starting from α-methyl- or α-ethyl-acetylacetic acid ester, achieving yields of approximately 35%. []

Q4: Can 2,3-dimethylpyridine be used as a starting material for other compounds?

A4: Absolutely. 2,3-Dimethylpyridine serves as a versatile building block in organic synthesis. It can be transformed into various derivatives, including N-oxides, which are valuable intermediates in pharmaceutical synthesis. [, , , , , ] For instance, it's used in the synthesis of proton pump inhibitors like lansoprazole. []

Q5: How does 2,3-dimethylpyridine react with ozone?

A5: Ozonolysis of 2,3-dimethylpyridine leads to the formation of glyoxal and methylglyoxal, indicating that the compound reacts as a mixture of its Körner-Dewar forms. This behavior is similar to that observed in the ozonolysis of benzene homologues. []

Q6: What is known about the adsorption behavior of 2,3-dimethylpyridine?

A6: Studies have investigated the adsorption kinetics of 2,3-dimethylpyridine at the mercury/electrolyte interface. [, ] This information is relevant to understanding its electrochemical behavior and potential applications in areas like corrosion inhibition.

Q7: How does the structure of 2,3-dimethylpyridine influence its coordination chemistry?

A7: The position of the methyl groups in 2,3-dimethylpyridine influences its coordination behavior with metal ions. Studies have explored the formation of complexes with copper(II) azide, demonstrating its ability to form polymeric structures. [] The steric hindrance imposed by the methyl groups can affect the stability and geometry of the resulting complexes. [, ]

Q8: Are there any notable applications of 2,3-dimethylpyridine derivatives in materials science?

A8: Derivatives of 2,3-dimethylpyridine, particularly those containing a thienopyridine moiety, have shown promising results in materials science, particularly in the development of organic semiconductors and optoelectronic devices. []

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